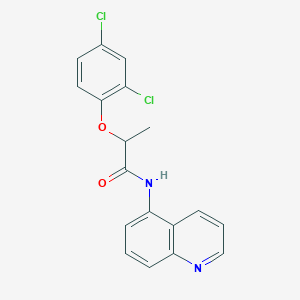![molecular formula C18H14ClN5O2S B278332 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278332.png)
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential application in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its high potency and specificity. However, a limitation of using this compound is that it may have off-target effects and may not be suitable for all types of cancer.
Orientations Futures
There are several future directions for the research on 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further study the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential of the compound in combination with other anti-cancer agents for enhanced efficacy. Additionally, research could be conducted to investigate the use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound with potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of other diseases. While the mechanism of action of the compound is not fully understood, studies have shown that it has significant biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the condensation of 2-chlorophenol with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H14ClN5O2S |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H14ClN5O2S/c1-11-21-22-18-24(11)23-17(27-18)12-6-8-13(9-7-12)20-16(25)10-26-15-5-3-2-4-14(15)19/h2-9H,10H2,1H3,(H,20,25) |
Clé InChI |
LMTDBQOGGKPFSP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-2-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278249.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)
![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)